triptocallic acid A
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Overview
Description
Triptocallic acid A is a natural product belonging to the diterpenoid family. It was first isolated from the roots of Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.
Mechanism of Action
Target of Action
Triptocallic acid A is a natural triterpenoid isolated from the vines of Tripterygium wilfordii It’s known that triterpenoids, the class of compounds to which this compound belongs, often interact with a variety of cellular targets, including various enzymes and receptors, to exert their effects .
Mode of Action
Triterpenoids, in general, are known to interact with their targets in a way that regulates the balance of immune response, inflammation, and apoptosis in various diseases . This suggests that this compound may have similar interactions with its targets.
Biochemical Pathways
For instance, they can affect the Tricarboxylic Acid (TCA) cycle, an essential metabolic network in all oxidative organisms that provides precursors for anabolic processes and reducing factors (NADH and FADH2) that drive the generation of energy .
Pharmacokinetics
It’s worth noting that the study of pharmacokinetics of similar compounds revealed quick elimination of the main components .
Result of Action
Given the known effects of triterpenoids, it’s plausible that this compound may have immunosuppressive, anti-inflammatory, and anti-tumor effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of triptocallic acid A involves the extraction from the roots of Tripterygium wilfordii. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The callus of Tripterygium wilfordii var. regelii has been reported to afford this compound along with other pentacyclic triterpenes .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from the plant sources. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction to isolate the compound. The extracted product is then purified to achieve the desired purity levels for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Triptocallic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Triptocallic acid A has a wide range of scientific research applications due to its biological activities:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancers.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Comparison with Similar Compounds
Triptocallic acid A is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
Triptocallic acid C: Another pentacyclic triterpene isolated from Tripterygium wilfordii with similar biological activities.
Triptocallic acid D: A related compound with a similar structure and biological properties.
Triptolide: A diterpene triepoxide from the same plant, known for its potent anti-inflammatory and anticancer activities.
In comparison, this compound stands out due to its distinct mechanism of action and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVWTVWLRSUYNC-BDQDAIHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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